molecular formula C16H18N2O3 B4923816 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide

Cat. No. B4923816
M. Wt: 286.33 g/mol
InChI Key: LEHZJBIFOVUGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide, also known as CTDPX, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide selectively inhibits the activity of a protein kinase called CTD kinase-like factor (CLK), which is involved in the regulation of mRNA processing. By inhibiting CLK, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes, leading to changes in gene expression and potentially providing insights into the function of these genes.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes in cells, leading to changes in gene expression. It has also been shown to have anti-proliferative effects in cancer cells, potentially making it useful in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is its selectivity for CLK, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, one limitation is that its effects on gene splicing may be cell-type specific, making it important to carefully choose the cell lines used in experiments.

Future Directions

There are several potential future directions for research involving 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide. One area of interest is in studying its effects on gene splicing in different cell types and under different conditions. Additionally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide may have potential therapeutic applications in cancer research, and further studies could explore its anti-proliferative effects in more detail. Finally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide could be used in combination with other compounds to study the interactions between different signaling pathways in cells.

Synthesis Methods

The synthesis method for 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide involves multiple steps, including the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tetrahydro-2-furanmethanol to form the corresponding ester, which is then hydrolyzed to form the carboxylic acid. Finally, the carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal to form 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide.

Scientific Research Applications

5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful in studying the function of this kinase in various biological processes.

properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHZJBIFOVUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide

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